An In-depth Technical Guide to 7-Bromo-8-fluoroquinolin-3-amine
An In-depth Technical Guide to 7-Bromo-8-fluoroquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][3] These activities span a wide therapeutic spectrum, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2][4] The functionalization of the quinoline core at various positions allows for the fine-tuning of its biological and pharmacological profile.[3] This guide provides a detailed technical overview of a specific polysubstituted quinoline, 7-Bromo-8-fluoroquinolin-3-amine, a molecule of interest for further investigation in drug discovery and development.
Physicochemical Properties of 7-Bromo-8-fluoroquinolin-3-amine
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers and calculated properties for 7-Bromo-8-fluoroquinolin-3-amine.
| Property | Value | Source |
| IUPAC Name | 7-Bromo-8-fluoroquinolin-3-amine | [5] |
| CAS Number | 2092338-88-8 | [5][6] |
| Molecular Formula | C₉H₆BrFN₂ | [5] |
| Molecular Weight | 241.06 g/mol | [5] |
| Canonical SMILES | C1=CC(=C(C2=NC=C(C=C21)N)F)Br | [5] |
| InChI Key | FMEOBFFUTSOJEK-UHFFFAOYSA-N | [5] |
| Topological Polar Surface Area | 38.9 Ų | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Proposed Synthesis of 7-Bromo-8-fluoroquinolin-3-amine
Step-by-Step Methodology
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Step 1: Synthesis of 7-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
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Reaction Principle: This step involves the condensation of 2-bromo-3-fluoroaniline with diethyl (ethoxymethylene)malonate to form an enamine intermediate, which then undergoes thermal cyclization to form the quinoline core. This is a variation of the Gould-Jacobs reaction, a reliable method for synthesizing 4-hydroxyquinolines.
-
Protocol:
-
In a round-bottom flask, combine equimolar amounts of 2-bromo-3-fluoroaniline and diethyl (ethoxymethylene)malonate.
-
Heat the mixture at 130-150°C for 2-3 hours to facilitate the initial condensation and elimination of ethanol.
-
Increase the temperature to 240-260°C in a high-boiling point solvent (e.g., diphenyl ether) to induce thermal cyclization.
-
After cooling, the product is expected to precipitate and can be isolated by filtration.
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-
-
Step 2: Synthesis of 7-Bromo-8-fluoro-4-hydroxyquinoline
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Reaction Principle: The ester group at the 3-position is removed through saponification to the carboxylic acid, followed by decarboxylation.
-
Protocol:
-
Suspend the carboxylate from the previous step in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the ester is fully hydrolyzed.
-
Cool the reaction and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolate the acid and heat it above its melting point to induce decarboxylation, yielding 7-bromo-8-fluoro-4-hydroxyquinoline.
-
-
-
Step 3: Synthesis of 7-Bromo-8-fluoro-4-chloroquinoline
-
Reaction Principle: The 4-hydroxyl group is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Protocol:
-
Treat 7-bromo-8-fluoro-4-hydroxyquinoline with an excess of phosphorus oxychloride.
-
Heat the mixture to reflux for several hours.
-
Carefully quench the reaction by pouring it onto crushed ice, followed by neutralization with a base (e.g., ammonia) to precipitate the product.
-
-
-
Step 4: Synthesis of 7-Bromo-8-fluoro-4-chloro-3-nitroquinoline
-
Reaction Principle: Electrophilic nitration of the quinoline ring. The 3-position is activated towards nitration.
-
Protocol:
-
Dissolve 7-bromo-8-fluoro-4-chloroquinoline in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids) while maintaining the low temperature.
-
Allow the reaction to proceed to completion, then pour onto ice to precipitate the nitrated product.
-
-
-
Step 5: Synthesis of 7-Bromo-8-fluoro-3-nitroquinolin-4-amine
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Reaction Principle: Nucleophilic aromatic substitution of the 4-chloro group with an amino group.
-
Protocol:
-
Heat 7-bromo-8-fluoro-4-chloro-3-nitroquinoline in a sealed vessel with a source of ammonia (e.g., alcoholic ammonia).
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by removal of the solvent and purification.
-
-
-
Step 6: Synthesis of 7-Bromo-8-fluoroquinoline-3,4-diamine
-
Reaction Principle: Reduction of the nitro group to an amino group.
-
Protocol:
-
-
Step 7: Synthesis of 7-Bromo-8-fluoroquinolin-3-amine
-
Reaction Principle: Selective deamination of the 4-amino group via diazotization followed by reduction of the diazonium salt.
-
Protocol:
-
Dissolve the diamine in an acidic solution (e.g., H₂SO₄/H₂O) at low temperature (0-5°C).
-
Add a solution of sodium nitrite (NaNO₂) to form the diazonium salt at the 4-position.
-
The diazonium group can then be removed by treatment with a reducing agent such as hypophosphorous acid (H₃PO₂).
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Potential Applications in Drug Discovery
The structural motifs present in 7-Bromo-8-fluoroquinolin-3-amine suggest its potential as a valuable scaffold in medicinal chemistry. The broader class of fluoroquinolones is well-known for its antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][8]
Furthermore, substituted quinolines have been investigated for a range of other therapeutic applications:
-
Anticancer Activity: Many quinoline derivatives exhibit antiproliferative effects through various mechanisms, including kinase inhibition and interaction with DNA.[2][9] The presence of halogen atoms can enhance these activities.[10]
-
Antimalarial Agents: The quinoline core is central to several antimalarial drugs.[1]
-
Antiviral and Antifungal Properties: Research has also explored quinoline derivatives for their potential against viral and fungal infections.[11]
The specific combination of bromo, fluoro, and amino substituents on the quinoline ring of the title compound provides multiple points for further chemical modification, making it an attractive starting point for the development of new therapeutic agents.
Spectroscopic Characterization (Predicted)
While experimental spectra for 7-Bromo-8-fluoroquinolin-3-amine are not publicly available, a predicted spectroscopic profile can be inferred from data on analogous compounds like 3-aminoquinoline.
| Spectroscopy | Predicted Key Features |
| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-9.0 ppm. The amino group protons would likely appear as a broad singlet. |
| ¹³C NMR | Signals for nine distinct carbon atoms are expected, with those bonded to nitrogen, bromine, and fluorine showing characteristic chemical shifts. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=C and C=N stretching of the aromatic system, and C-Br/C-F stretching are anticipated.[12] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[13] |
Safety and Handling
Specific safety data for 7-Bromo-8-fluoroquinolin-3-amine is not available. However, based on the safety profiles of related halogenated anilines and quinolines, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[14] Avoid inhalation of dust and contact with skin and eyes.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
-
Toxicity: Halogenated aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin.[15][17] They may cause skin and eye irritation.[17]
It is imperative to consult the material safety data sheet (MSDS) from the supplier before handling this compound.
Conclusion
7-Bromo-8-fluoroquinolin-3-amine represents a promising, yet underexplored, chemical entity. Its polysubstituted quinoline framework suggests a high potential for biological activity, particularly in the realms of antimicrobial and anticancer research. The proposed synthetic pathway provides a rational approach for its preparation, enabling further investigation into its properties and applications. As with any novel compound, thorough characterization and adherence to strict safety protocols are essential for its successful integration into drug discovery and development programs.
References
- [Link to an appropriate chemical supplier or d
-
Appchem. (n.d.). 7-bromo-8-fluoroquinoline-3,4-diamine | 2091773-15-6. Retrieved from [Link]
- Kowalska, E., & Wrzolek, M. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Future Medicinal Chemistry, 10(13), 1625-1651.
- Suaifan, G. A. R. Y., & Mohammed, A. A. M. (2019). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 24(15), 2796.
- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.
- Turel, I. (2020). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 9(5), 258.
-
Hoffman Fine Chemicals. (n.d.). CAS 1375107-95-1 | 7-Bromo-8-fluoroquinoline. Retrieved from [Link]
-
NextSDS. (n.d.). 4-Amino-3-bromo-8-fluoroquinoline — Chemical Substance Information. Retrieved from [Link]
- Givens, R. S., et al. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society, 128(8), 2826–2835.
- Bush, J. A., et al. (1985). Production and Biological Activity of Rebeccamycin, a Novel Antitumor Agent. The Journal of Antibiotics, 38(7), 841-847.
- Danielpour, D., & Sirbasku, D. A. (1998). Activity of pivaloyloxymethyl butyrate, a novel anticancer agent, on primary human tumor colony-forming units.
- Makosza, M., & Wojciechowski, K. (2004).
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Molecular Structure, 1319, 138673.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
-
PubChem. (n.d.). 7-Bromoisoquinolin-3-amine. Retrieved from [Link]
- Awang, K., et al. (2022). Naturally Occurring 8β,13β-kaur-15-en-17-al and Anti-Malarial Activity from Podocarpus polystachyus Leaves. Molecules, 27(15), 4735.
- Google Patents. (n.d.). CN104592109A - Method for preparing 8-bromoquinoline derivative.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Webster, A., et al. (1993). The active adenovirus protease is the intact L3 23K protein. Journal of General Virology, 74(7), 1415-1420.
- Singh, R., et al. (2026). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Journal of Pharmaceutical Sciences and Research, 18(1), 1-10.
- [Link to a relevant safety protocol for handling bromine]
- Klasinc, L., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(13), 4478-4484.
- Kumar, S., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Organic & Biomolecular Chemistry, 16(2), 228-232.
- Somashekara, B., et al. (2012). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Der Pharma Chemica, 4(2), 735-740.
- Rowlands, G. J., et al. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. The Journal of Organic Chemistry, 85(17), 11297-11308.
- Knochel, P., et al. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 9(26), 5573-5576.
-
Ganapa Life Science. (n.d.). 2-Bromo-3-fluoroaniline (CAS 111721-75-6) Manufacturer. Retrieved from [Link]
- Austin, M., et al. (2007). Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. Organic & Biomolecular Chemistry, 5(23), 3778-3786.
-
PubChem. (n.d.). 3-Aminoquinoline. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Leveraging 2-Bromo-3-Fluoroaniline for Enhanced Agrochemical Formulations. Retrieved from [Link]
- Ota, E., et al. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 32(10), 1009-1012.
-
ResearchGate. (2016). Effects of Structure and Environment on the Spectroscopic Properties of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones: Experimental and Theoretical Study. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). SYNTHESIS, CHARACTERIZATION, ANTIHELMINTIC AND INSILICO EVALUATION OF 2,3 DI SUBSTITUTED QUINOLINE DERIVATIVES. Retrieved from [Link]
Sources
- 1. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combes quinoline synthesis â Grokipedia [grokipedia.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. researchgate.net [researchgate.net]
